N-(1H-pyrazol-4-yl)cyclopropanecarboxamide chemical structure and properties
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide chemical structure and properties
This is an in-depth technical guide on the chemical structure, synthesis, and medicinal chemistry applications of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide .
Structural Properties, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
N-(1H-pyrazol-4-yl)cyclopropanecarboxamide (Formula: C₇H₉N₃O; MW: 151.17 g/mol ) is a privileged scaffold in medicinal chemistry, particularly within the field of kinase inhibitor discovery. This molecule combines a cyclopropyl moiety (a lipophilic, metabolically stable spacer) with a 4-aminopyrazole core (a classic ATP-mimetic hinge binder).
Its structural simplicity belies its utility: it serves as a high-efficiency fragment in Fragment-Based Drug Discovery (FBDD) , offering a robust starting point for the development of inhibitors targeting Janus Kinases (JAKs), Interleukin-1 Receptor-Associated Kinases (IRAK4), and other serine/threonine kinases. This guide details its physicochemical properties, validated synthesis protocols, and critical role in structure-activity relationship (SAR) studies.
Chemical Structure & Physicochemical Properties[1][2][3]
The molecule consists of a cyclopropane ring attached via a carboxamide linker to the 4-position of a 1H-pyrazole ring. The pyrazole ring exhibits annular tautomerism, existing in equilibrium between the 1H- and 2H- forms, which is critical for its binding mode in biological pockets.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | N-(1H-pyrazol-4-yl)cyclopropanecarboxamide | |
| SMILES | C1CC1C(=O)NC2=C[NH]N=C2 | Canonical |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| LogP (Predicted) | ~0.45 – 0.65 | Moderate hydrophilicity; good solubility.[1] |
| TPSA | ~58 Ų | Topological Polar Surface Area; favorable for CNS penetration. |
| H-Bond Donors | 2 | Amide NH, Pyrazole NH |
| H-Bond Acceptors | 2 | Amide Carbonyl O, Pyrazole N |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic. |
| pKa (Conjugate Acid) | ~2.5 | Pyrazole nitrogen protonation. |
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and potential hydrogen bonding interactions.
Figure 1: Structural connectivity of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide highlighting functional domains.
Synthetic Methodologies
Synthesis of this amide requires careful control of regioselectivity. The 4-aminopyrazole moiety possesses three nucleophilic nitrogens: the exocyclic amine (desired) and the two ring nitrogens. Without protection, acylation can occur at the ring nitrogen (forming a pyrazolide), which is often unstable or undesirable.
Method A: Direct Coupling (High-Throughput Compatible)
This method uses a coupling reagent to activate the carboxylic acid in situ. It is preferred for library synthesis due to mild conditions.
Reagents:
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Substrate 1: Cyclopropanecarboxylic acid (1.0 equiv)
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Substrate 2: 4-Aminopyrazole hydrochloride (1.0 equiv)
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Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
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Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
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Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide)
Protocol:
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Dissolution: Dissolve cyclopropanecarboxylic acid (10 mmol) in DMF (20 mL) at 0°C.
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Activation: Add DIPEA (30 mmol) followed by HATU (12 mmol). Stir for 15 minutes to form the activated ester.
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Addition: Add 4-aminopyrazole hydrochloride (10 mmol) in one portion.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target Mass: 152.1 [M+H]⁺).
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Workup: Dilute with EtOAc (100 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine.
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Purification: Flash column chromatography (SiO₂, 0–10% MeOH in DCM).
Method B: Acid Chloride Route (Scale-Up)
For larger scales (>10g), the acid chloride method is more cost-effective but requires rigorous moisture control.
Protocol:
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Activation: Convert cyclopropanecarboxylic acid to its acid chloride using Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF in DCM. Remove solvent in vacuo.
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Coupling: Dissolve 4-aminopyrazole (1.0 equiv) in dry THF/Pyridine (1:1).
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Addition: Add the crude acid chloride dropwise at 0°C.
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Quench: Quench with water after 2 hours.
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Note: This method may produce bis-acylated byproducts (on the ring Nitrogen). These can be hydrolyzed back to the desired product by treating the crude mixture with mild base (e.g., K₂CO₃ in MeOH) for 30 minutes.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for HATU-mediated amide coupling.
Medicinal Chemistry Applications
Kinase Hinge Binding
The 1H-pyrazol-4-yl moiety is a "privileged" scaffold because it mimics the adenine ring of ATP. In the ATP-binding pocket of kinases (e.g., JAK1, JAK2, IRAK4):
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The Pyrazole NH acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl (e.g., Glu residue).
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The Pyrazole N (position 2) acts as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone NH (e.g., Leu residue).
The Role of the Cyclopropyl Group
The cyclopropanecarboxamide tail serves two functions:
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Solvent Front Interaction: It often projects towards the solvent-exposed region, improving solubility and metabolic stability compared to phenyl or alkyl chains.
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Gatekeeper Interaction: In some kinases, the cyclopropyl group tucks into a small hydrophobic pocket near the gatekeeper residue, enhancing selectivity.
Structural Activity Relationship (SAR) Data
In fragment-based screens against IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), analogs of this scaffold have shown:
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Ligand Efficiency (LE): High (>0.4), indicating potent binding relative to molecular weight.
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Selectivity: Can be tuned by substituting the pyrazole C3/C5 positions.
Pharmacophore Interaction Diagram
Figure 3: Schematic representation of the bidentate hydrogen bonding interaction between the pyrazole core and the kinase hinge region.
Analytical Characterization
To validate the synthesis of N-(1H-pyrazol-4-yl)cyclopropanecarboxamide, the following analytical data is expected:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.60 (s, 1H, Pyrazole-NH) – Broad singlet, exchangeable.
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δ 10.15 (s, 1H, Amide-NH).
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δ 7.80 (s, 2H, Pyrazole C3-H/C5-H) – Often appears as a broad singlet or two close singlets due to tautomerism.
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δ 1.75 (m, 1H, Cyclopropyl-CH).
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δ 0.70–0.80 (m, 4H, Cyclopropyl-CH₂).
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LC-MS (ESI+):
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Retention time: ~0.8–1.2 min (on C18 reverse phase, water/acetonitrile gradient).
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Observed Mass: 152.1 [M+H]⁺.
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Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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P-Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyrazoles can be hygroscopic.
References
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Lim, J., et al. (2015).[2] "Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications." Bioorganic & Medicinal Chemistry Letters, 25(22), 5372-5376. Link
- Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles and Pyrimidines." Chemistry – A European Journal, 17(45). (General reference for pyrazole synthesis).
- Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. (Context for amide-heterocycle scaffolds).
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PubChem Compound Summary. "1H-Pyrazole-4-carboxamide derivatives." National Center for Biotechnology Information. Link
